Bienvenue dans la boutique en ligne BenchChem!

2-[1-(bromomethyl)cyclopropyl]acetonitrile

Pharmaceutical Synthesis Leukotriene Receptor Antagonists API Intermediate

2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) is a versatile cyclopropane-based synthetic intermediate characterized by its reactive bromomethyl group and nitrile functionality, making it an essential building block in the preparation of complex organic molecules. This compound belongs to the class of 1,1-disubstituted cyclopropane derivatives and serves as a crucial precursor in the multi-step synthesis of montelukast sodium, a widely prescribed leukotriene receptor antagonist for asthma and allergic rhinitis treatment.

Molecular Formula C6H8BrN
Molecular Weight 174.04 g/mol
CAS No. 338392-48-6
Cat. No. B1292069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(bromomethyl)cyclopropyl]acetonitrile
CAS338392-48-6
Molecular FormulaC6H8BrN
Molecular Weight174.04 g/mol
Structural Identifiers
SMILESC1CC1(CC#N)CBr
InChIInChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2
InChIKeyUBRCXYVILSTTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6): A Critical Cyclopropane-Acetonitrile Intermediate for Pharmaceutical Synthesis


2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) is a versatile cyclopropane-based synthetic intermediate characterized by its reactive bromomethyl group and nitrile functionality, making it an essential building block in the preparation of complex organic molecules [1]. This compound belongs to the class of 1,1-disubstituted cyclopropane derivatives and serves as a crucial precursor in the multi-step synthesis of montelukast sodium, a widely prescribed leukotriene receptor antagonist for asthma and allergic rhinitis treatment [2]. The molecular formula is C6H8BrN with a molecular weight of 174.04 g/mol, and the compound is typically supplied as a colorless liquid with a purity specification of ≥95% .

Why Generic Substitution of 2-[1-(Bromomethyl)cyclopropyl]acetonitrile with Other Cyclopropyl Halides Is Scientifically Unsound


The specific combination of a cyclopropyl ring, a bromomethyl group, and an acetonitrile side chain in 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) imparts a unique reactivity profile that cannot be replicated by simple cyclopropyl halides or acetonitrile derivatives [1]. Unlike 1-(bromomethyl)cyclopropane or cyclopropylmethyl bromide, which lack the nitrile group, or cyclopropylacetonitrile derivatives without the bromomethyl substituent, this compound provides both a reactive electrophilic center and a nitrile group capable of further functionalization [2]. The acetonitrile moiety serves as a critical handle for subsequent transformations, while the bromomethyl group acts as an efficient leaving group in nucleophilic substitution reactions, a dual functionality that is essential for the precise construction of the montelukast side chain . Substituting this compound with a seemingly similar analog would fundamentally alter the synthetic pathway, potentially requiring complete redesign of the process and introducing new impurities that could compromise the purity and yield of the final active pharmaceutical ingredient (API).

Quantitative Evidence Supporting the Selection of 2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) Over Closest Analogs


Superior Synthetic Utility in Montelukast Side-Chain Construction Compared to 1-(Bromomethyl)cyclopropylacetic Acid

2-[1-(Bromomethyl)cyclopropyl]acetonitrile demonstrates significantly higher synthetic utility as a montelukast side-chain precursor compared to its closest analog, 1-(bromomethyl)cyclopropylacetic acid [1]. In the patented process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, the nitrile group of the target compound can be selectively hydrolyzed to the corresponding acid after thiolation, whereas the acid analog requires additional protection/deprotection steps [2]. This differentiation results in a 2-step reduction in the overall synthetic sequence and a reported yield improvement of 15-20% for the side-chain intermediate when starting from the nitrile rather than the acid .

Pharmaceutical Synthesis Leukotriene Receptor Antagonists API Intermediate

Improved Process Conditions: Avoiding Toxic Reagents in the Preparation of 2-[1-(Bromomethyl)cyclopropyl]acetonitrile

A novel process disclosed in patent IN6846/CHE/2015 demonstrates that 2-[1-(bromomethyl)cyclopropyl]acetonitrile can be prepared from 1-(hydroxymethyl)cyclopropaneacetonitrile without using toxic reagents such as phosphorus tribromide (PBr3) or triphenylphosphine/bromine (Ph3P/Br2) [1]. This alternative route avoids the generation of hazardous byproducts and eliminates the need for toxic solvents like DMF and sodium iodide, which are commonly used in the preparation of related bromomethyl cyclopropyl analogs . The improved process yields the target compound with >95% purity while significantly reducing the environmental footprint and process safety risks associated with traditional bromination methods .

Green Chemistry Process Safety API Manufacturing

Distinct Physicochemical Profile: Predicted Boiling Point and Density Differentiate from Simple Cyclopropyl Halides

2-[1-(Bromomethyl)cyclopropyl]acetonitrile exhibits a predicted boiling point of 250.0±13.0 °C and a predicted density of 1.489±0.06 g/cm³, which are significantly higher than those of simpler cyclopropyl halides like 1-(bromomethyl)cyclopropane (predicted bp ~120-130 °C) . This difference arises from the additional nitrile group, which increases molecular weight and introduces stronger dipole-dipole interactions . The higher boiling point allows for more efficient separation from volatile impurities during distillation and reduces losses during vacuum drying, a critical advantage in high-purity intermediate production .

Physicochemical Characterization Purification Process Development

Analytical Standard Availability: Higher Purity Specifications Compared to General Cyclopropyl Bromides

2-[1-(Bromomethyl)cyclopropyl]acetonitrile is commercially available as an analytical standard with a certified purity of ≥98% (HPLC), enabling its use as a reference material for HPLC method development and impurity profiling in montelukast sodium API . In contrast, many closely related cyclopropyl bromides, such as 1-(bromomethyl)cyclopropane and cyclopropylmethyl bromide, are typically supplied at lower purities (90-95%) and lack comprehensive analytical characterization . The availability of a high-purity standard is essential for quantifying trace impurities and ensuring compliance with ICH Q3A guidelines for API manufacturing [1].

Analytical Chemistry Quality Control Reference Standards

Optimal Research and Industrial Applications for 2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) Based on Comparative Evidence


Large-Scale Manufacturing of Montelukast Sodium API

This compound is the preferred intermediate for the industrial synthesis of montelukast sodium due to its ability to streamline the side-chain construction by eliminating two synthetic steps compared to alternative routes starting from 1-(bromomethyl)cyclopropylacetic acid, as documented in US20070208177A1 [1]. The improved process described in IN6846/CHE/2015 further enhances manufacturing efficiency by avoiding toxic reagents like PBr3 and DMF, thereby reducing waste and improving operator safety [2].

Analytical Method Development and Impurity Profiling

With a certified purity of ≥98% (HPLC), 2-[1-(bromomethyl)cyclopropyl]acetonitrile serves as an essential reference standard for developing and validating HPLC methods to quantify related substances in montelukast sodium API, meeting ICH Q3A requirements . Its distinct retention time and UV absorption profile, resulting from the nitrile chromophore, allow for clear separation from other process impurities.

Green Chemistry and Sustainable Process Development

The recently disclosed synthetic route from 1-(hydroxymethyl)cyclopropaneacetonitrile without PBr3 or Ph3P/Br2 makes this compound an attractive starting point for designing environmentally benign processes for leukotriene receptor antagonists . This aligns with the pharmaceutical industry's increasing emphasis on reducing solvent waste and eliminating hazardous reagents.

Custom Synthesis of Cyclopropane-Containing Drug Candidates

The dual functionality of the bromomethyl and nitrile groups enables this intermediate to serve as a versatile building block for constructing diverse cyclopropane-containing pharmacophores beyond montelukast, including potential inhibitors of 11β-HSD1, FAAH, and other targets where cyclopropyl groups enhance metabolic stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.